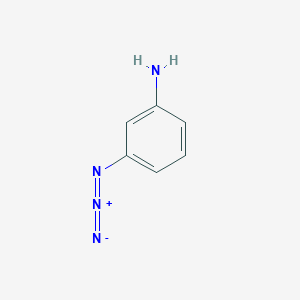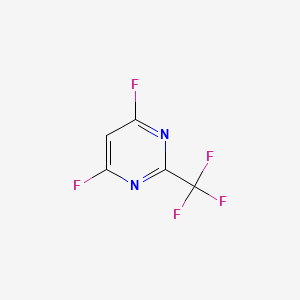
2-(difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride (DFMBSC) is an organofluorine compound that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water, methanol, and other organic solvents. DFMBSC is a versatile reagent that is used in organic synthesis and as a catalyst in various reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
2-(difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride has a wide range of applications in scientific research. It is used in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and other organic molecules. It is also used as a catalyst in organic reactions, such as the synthesis of heterocycles and carbon-carbon bond formation. Additionally, it is used in the synthesis of fluorinated compounds, such as fluorinated peptides and nucleic acids.
Mecanismo De Acción
The mechanism of action of 2-(difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride is based on its ability to act as a nucleophile. It is able to react with electrophiles, such as FBBSC, and form a covalent bond. This covalent bond is then broken, and the desired product is formed. Additionally, this compound can act as a catalyst in various reactions, such as the synthesis of heterocycles and carbon-carbon bond formation.
Biochemical and Physiological Effects
This compound is generally considered to be non-toxic and non-carcinogenic. However, it has been shown to have some biochemical and physiological effects. In particular, it has been shown to inhibit the activity of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. Additionally, it has been shown to inhibit the activity of certain proteins, such as protein kinases, which are involved in cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride has several advantages for laboratory experiments. It is a versatile reagent that can be used in a variety of reactions. Additionally, it is relatively inexpensive and easy to obtain. However, it is also important to note that this compound is corrosive and can cause skin and eye irritation. Therefore, it is important to take proper safety precautions when working with this compound.
Direcciones Futuras
There are several potential future directions for research involving 2-(difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride. These include further investigation into its biochemical and physiological effects, as well as its potential applications in drug synthesis and drug delivery. Additionally, further research could be conducted into its potential as a catalyst in organic reactions and its use in the synthesis of fluorinated compounds. Finally, further research could be conducted into its use in the synthesis of agrochemicals and other organic molecules.
Métodos De Síntesis
2-(difluoromethoxy)-6-fluorobenzene-1-sulfonyl chloride is synthesized through a nucleophilic substitution reaction between 4-fluorobenzene-1-sulfonyl chloride (FBBSC) and 2,2-difluoromethyl-1,3-dioxolane (DFMD). The reaction is carried out in the presence of a base, such as potassium carbonate, and a polar solvent, such as dimethylformamide. The reaction proceeds through a series of steps, including the formation of an intermediate, the formation of a fluorinated sulfonate anion, and the subsequent formation of the desired product.
Propiedades
IUPAC Name |
2-(difluoromethoxy)-6-fluorobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-4(9)2-1-3-5(6)14-7(10)11/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXUHOAQBKHFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans](/img/structure/B6599880.png)


![2-({2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}amino)acetic acid](/img/structure/B6599893.png)
![1-{5-fluoro-4-[4-(3-methoxypropoxy)phenyl]pyrimidin-2-yl}-N-{3-methyl-1-azabicyclo[2.2.2]octan-3-yl}piperidine-4-carboxamide](/img/structure/B6599899.png)


![ethyl 2-{[(4-nitrophenoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6599934.png)





![8-bromo-6-(2,6-dichlorophenyl)-2-(methylsulfanyl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6599984.png)